Chlormequat Chloride
Description
Properties
IUPAC Name |
2-chloroethyl(trimethyl)azanium;chloride | |
|---|---|---|
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InChI |
InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
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InChI Key |
UHZZMRAGKVHANO-UHFFFAOYSA-M | |
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Canonical SMILES |
C[N+](C)(C)CCCl.[Cl-] | |
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Molecular Formula |
C5H13ClN.Cl, Array, C5H13Cl2N | |
| Record name | CHLORMEQUAT CHLORIDE | |
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| Record name | CHLORMEQUAT CHLORIDE | |
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DSSTOX Substance ID |
DTXSID6020303 | |
| Record name | Chlormequat chloride | |
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Molecular Weight |
158.07 g/mol | |
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Physical Description |
Chlormequat chloride appears as white crystals with a fishlike odor. Used as a plant growth regulator. Said to be effective for cereal grains, tomatoes, and peppers. (EPA, 1998), White solid with a fishy odor; Very hygroscopic; [Merck Index] White crystalline solid; [MSDSonline], COLOURLESS-TO-WHITE EXTREMELY HYGROSCOPIC CRYSTALS WITH CHARACTERISTIC ODOUR. | |
| Record name | CHLORMEQUAT CHLORIDE | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN LOWER ALC SUCH AS METHANOL; INSOL IN ETHER & HYDROCARBONS; WATER SOLUBILITY 74% @ 20 °C, In ethanol, 320 g/kg at 20 °C., Solubility in methanol: >25 kg/kg at 20 °C, dichloroethane, ethyl acetate, n-heptane, and acetone <1, chloroform 0.3 (all in g/kg, 20 °C)., In water, 9.96X10+5 mg/L at 20-25 °C, Solubility in water, g/100ml at 20 °C: 74 (good) | |
| Record name | CHLORMEQUAT CHLORIDE | |
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Density |
1.14 to 1.15 g/mL at 20 °C | |
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Vapor Pressure |
7.5e-08 mmHg at 68 °F (NTP, 1992), 0.00000008 [mmHg], 7.5X10-8 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |
| Record name | CHLORMEQUAT CHLORIDE | |
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Color/Form |
White cyrstalline solid, Colorless crystals | |
CAS No. |
999-81-5 | |
| Record name | CHLORMEQUAT CHLORIDE | |
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Melting Point |
473 °F Decomposes (EPA, 1998), 239 °C (decomposes) | |
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Preparation Methods
Traditional Liquid-Phase Reaction
Early industrial methods utilized liquid-phase reactions where EDC and TMA were combined in stoichiometric excess under controlled conditions. Typical parameters include:
- Molar ratio : 1.5:1 (EDC:TMA)
- Temperature : 80–100°C
- Reaction time : 4–6 hours
- Yield : 85–92%
The reaction mechanism proceeds through nucleophilic substitution, where TMA attacks the electrophilic carbon in EDC, followed by chloride ion displacement. Excess EDC facilitates product separation through fractional crystallization.
Gas-Phase Reactor Innovation
Patent IE914485A1 introduced a breakthrough method using gaseous reactants to improve purity and reduce byproducts. Key features include:
| Parameter | Gas-Phase Method | Liquid-Phase Method |
|---|---|---|
| Reactant State | Gaseous EDC/TMA | Liquid EDC/TMA |
| Temperature Range | 120–150°C | 80–100°C |
| Pressure | 2–3 bar | Atmospheric |
| Space Velocity | 0.8–1.2 h⁻¹ | N/A |
| Impurity Content | <0.5% | 2–3% |
This continuous flow system employs a tubular reactor with precise temperature gradients, achieving 94–97% yield while eliminating solvent residues. The gaseous interaction minimizes side reactions such as Hoffman elimination, which typically generates trimethylvinylammonium chloride impurities.
Alternative Synthesis from Choline Chloride
Recent advancements demonstrate the viability of choline chloride (2-hydroxyethyl-trimethylammonium chloride) as a precursor. The synthesis pathway involves two critical steps:
Chlorination with Thionyl Chloride
Laboratory-scale studies report 81% yield conversion using thionyl chloride (SOCl₂) under reflux conditions:
$$ \text{C}5\text{H}{14}\text{ClNO} + \text{SOCl}2 \rightarrow \text{C}5\text{H}{13}\text{Cl}2\text{N} + \text{SO}_2 + \text{HCl} $$
Key reaction parameters:
- Molar ratio : 1:1.2 (choline chloride:SOCl₂)
- Temperature : 70°C
- Duration : 1 hour
- Solvent : Anhydrous dichloromethane
This method produces pharmaceutical-grade this compound but faces scalability challenges due to SOCl₂'s corrosive nature and gaseous byproduct management.
Catalytic Dehydrohalogenation
Pilot-scale experiments employ zinc chloride (ZnCl₂) catalysts to enhance reaction efficiency:
| Catalyst Loading | Temperature | Yield Increase | Byproduct Reduction |
|---|---|---|---|
| 0.5 mol% | 85°C | +8% | 22% |
| 1.2 mol% | 90°C | +12% | 37% |
| 2.0 mol% | 95°C | +15% | 41% |
Catalytic systems improve atom economy but require post-synthesis purification steps to remove zinc residues.
Quality Control and Analytical Verification
Modern production facilities implement LC-MS/MS for real-time monitoring, achieving:
| Parameter | Acceptable Range | Analytical Method |
|---|---|---|
| Purity | ≥99.5% | HPLC-UV |
| Chloride Content | 44–46% | Ion Chromatography |
| Moisture | ≤0.2% | Karl Fischer |
| Heavy Metals | <10 ppm | ICP-MS |
The QuPPe (Quick Polar Pesticides) extraction method coupled with BEH™ Amide column chromatography provides ≤4% RSD in inter-laboratory validations.
Chemical Reactions Analysis
Types of Reactions
Chlormequat chloride undergoes several types of chemical reactions, including:
Substitution Reactions: As a quaternary ammonium salt, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Scientific Research Applications
Current Applications
-
Agricultural Use :
- Cereal Crops : Chlormequat chloride is proposed for use on wheat, barley, oats, and triticale to enhance yield by reducing lodging. The U.S. Environmental Protection Agency has recently proposed its registration for these crops, marking a significant shift in its application scope .
- Ornamentals : It is widely used in the greenhouse and nursery industries to control plant height and promote compact growth .
- Residue Analysis :
Case Study 1: Suicide Attempt by Chlormequat Ingestion
A documented case in France involved a 34-year-old woman who attempted suicide by ingesting a product containing this compound. The incident highlighted the compound's potential health risks when misused. The patient experienced severe respiratory distress but survived due to timely medical intervention. This case underscores the need for stringent regulations regarding the handling and storage of such chemicals .
Case Study 2: Residue Levels in Food
A pilot study conducted from 2017 to 2023 monitored chlormequat levels in food and urine samples from adults. The study found increasing concentrations of this compound, raising concerns about dietary exposure and the necessity for monitoring programs to ensure safety standards are met .
Data Tables
| Application Area | Current Status | Proposed Changes | Notes |
|---|---|---|---|
| Cereal Crops | Proposed registration in the U.S. | Tolerances must be established | Aims to reduce lodging and increase yield |
| Ornamental Plants | Registered use | N/A | Widely used in greenhouses and nurseries |
| Residue Analysis | Established methods available | Ongoing evaluations | Ensures compliance with MRLs |
Regulatory Considerations
The regulatory landscape for this compound is evolving, particularly concerning its use on food crops. The EPA's assessment concluded that the proposed uses do not pose significant risks to human health or the environment when proper safety measures are followed. However, ongoing monitoring and research are essential to fully understand long-term impacts and ensure safe application practices .
Mechanism of Action
Chlormequat chloride exerts its effects primarily by inhibiting gibberellin biosynthesis. This inhibition leads to reduced cell elongation and thicker, sturdier plant stalks. The compound targets the cytochrome P450 enzymes involved in gibberellin biosynthesis, thereby reducing the production of gibberellins and promoting more compact plant growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mepiquat Chloride
- Chemical Structure : Mepiquat chloride (1,1-dimethylpiperidinium chloride) shares the quaternary ammonium group but lacks the chloroethyl moiety of chlormequat chloride.
- Mechanism : Both inhibit gibberellin biosynthesis but differ in secondary effects. Mepiquat chloride primarily reduces vegetative growth in cotton and cereals.
- Efficacy : In greengram, this compound (187.5 g a.i./ha) outperformed mepiquat chloride in enhancing seed protein content (18.7% vs. 17.2%) and nitrogen harvest index .
- Residues: Limited data on mepiquat residues compared to chlormequat, which shows variable residues across crops (e.g., 16.4 mg/kg in oyster mushrooms) .
Daminozide
- Chemical Structure: Daminozide (N-dimethyl amino succinamic acid) is a succinic acid derivative, structurally distinct from quaternary ammonium compounds.
- Mechanism : Acts as a gibberellin inhibitor but also interferes with auxin transport.
- Application: In poinsettias, daminozide (5,000 mg/L) reduced plant height by 20%, while this compound (1,500–3,000 mg/L) increased leaf and bract area .
Imazaquin
- Chemical Structure: A quinoline carboxylic acid herbicide, unrelated to quaternary ammonium compounds.
- Interaction : Enhances this compound mobility in winter wheat, redistributing 8.2% to the main stem compared to 2.9% without imazaquin .
Diallyldimethylammonium Chloride (DADMAC)
- Chemical Structure : A quaternary ammonium compound with allyl groups, unlike chlormequat’s chloroethyl chain.
- Use : Primarily a coagulant in water treatment. Chlormequat-d4 is used as an internal standard in DADMAC analysis due to similar retention times in chromatography .
Data Tables
Table 1. Structural and Functional Comparison
Research Findings
- Stress Tolerance : this compound ameliorates water stress in Japanese mint by increasing relative water content (15%) and oil yield (12%) under drought .
- Cold Resistance : In Phoebe microphylla, 100 mg/L this compound enhanced SOD and CAT enzyme activity by 30–40% under -2.5°C stress .
- Natural Formation : Thermal treatment of choline-rich foods (e.g., egg powder) may generate this compound via nucleophilic substitution, complicating residue analysis .
Biological Activity
Chlormequat chloride (CCC) is a quaternary ammonium compound primarily used as a plant growth regulator. Its biological activity encompasses various effects on plant growth, mammalian physiology, and environmental interactions. This article synthesizes findings from diverse studies to elucidate the biological activity of CCC, supported by case studies and data tables.
This compound functions by inhibiting gibberellin biosynthesis, a plant hormone crucial for growth regulation. By blocking this pathway, CCC promotes shorter and sturdier plant structures, which is particularly beneficial in cereal crops to prevent lodging. The compound is rapidly absorbed by plants and translocated to various tissues, where it exerts its effects.
Growth Regulation
- Application : CCC is commonly applied to cereals, tomatoes, and ornamental plants.
- Results : Studies have shown that CCC application leads to reduced plant height and increased tillering in cereals, enhancing yield stability.
| Crop Type | Application Rate (kg/ha) | Height Reduction (%) | Yield Increase (%) |
|---|---|---|---|
| Wheat | 1.5 | 15 | 10 |
| Barley | 2.0 | 20 | 12 |
| Tomatoes | 0.5 | 10 | 8 |
Mammalian Toxicity Studies
This compound has been evaluated for its toxicity in various mammalian species. Research indicates that while acute toxicity is low, chronic exposure can lead to reproductive and developmental effects.
Reproductive Toxicity
- Study Findings : A three-generation study in rats indicated no adverse effects on fertility at low doses (up to 100 ppm). However, higher doses (300 ppm) resulted in delayed maturation of spermatogenesis in offspring .
- Embryonic Development : Maternal exposure during pregnancy at acceptable daily intake levels disrupted normal embryonic growth processes by elevating growth hormone levels .
Residue Analysis and Metabolomics
Recent investigations have focused on the residue levels of chlormequat in medicinal plants such as Astragali Radix. The application of CCC significantly influenced the metabolite profile:
- Residue Levels : High-dose applications led to residues exceeding 5.0 mg/kg.
- Metabolite Changes : Upregulation of saponins (e.g., astragaloside I) was observed alongside downregulation of certain flavonoids, indicating a complex interaction between CCC and plant metabolic pathways .
| Metabolite Type | Change Observed (%) |
|---|---|
| Saponins | +14.59 to +62.55 |
| Flavonoids | -22.18 to -47.78 |
Environmental Persistence
This compound exhibits a biological half-life of approximately 13 days in soil environments . Its primary excretion route in mammals is through urine (>92%), with significant concentrations found in the liver, kidneys, and heart . This persistence raises concerns regarding environmental accumulation and potential impacts on non-target species.
Case Studies
- Acute Toxicity in Dogs : A case study reported a dog exhibiting severe symptoms including vomiting and convulsions after ingesting this compound at high concentrations (750 g/L) . This highlights the need for careful handling and application to prevent accidental poisoning.
- Regulatory Implications : Regulatory assessments have indicated that while chlormequat poses low acute risk to humans at recommended application rates, chronic exposure may necessitate stricter guidelines to mitigate potential reproductive toxicity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
